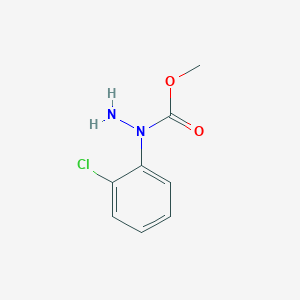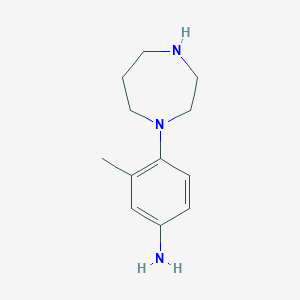![molecular formula C14H9ClF3NO3S B13875819 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a trifluoromethyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate typically involves multiple steps, starting with the preparation of the thienyl and benzoate precursors. One common method involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 4-(trifluoromethyl)aniline to form the intermediate compound. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate: Similar in structure but lacks the trifluoromethyl group.
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate: Contains additional functional groups that may alter its reactivity and applications
Uniqueness
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical properties, such as lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are desirable.
Propiedades
Fórmula molecular |
C14H9ClF3NO3S |
|---|---|
Peso molecular |
363.7 g/mol |
Nombre IUPAC |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C14H9ClF3NO3S/c1-22-13(21)8-3-2-7(14(16,17)18)6-9(8)19-12(20)10-4-5-11(15)23-10/h2-6H,1H3,(H,19,20) |
Clave InChI |
JDXLDFVCRKHMIS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid](/img/structure/B13875753.png)
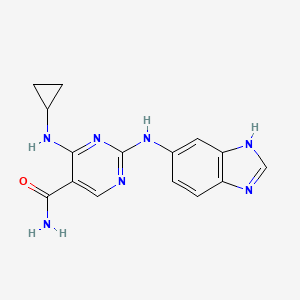
![3-Amino-6-(4-hydroxypiperidin-1-yl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13875763.png)

![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)

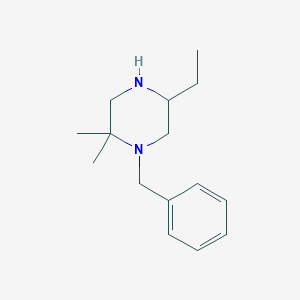

![Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B13875808.png)
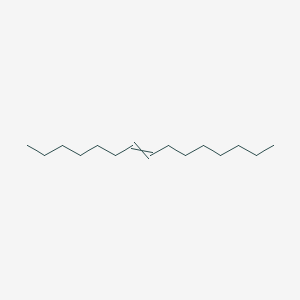
![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
